Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Description
Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a synthetic glycoside featuring a glucopyranose backbone modified with protective acetyl groups (positions 3, 4, and 6), an acetamido group at position 2, and a hexadecyl (C16) alkyl chain at the anomeric position. This compound is widely utilized in glycobiology to study glycosylation processes, membrane interactions, and enzyme-substrate dynamics due to its amphiphilic nature .
Properties
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-36-30-27(31-22(2)32)29(39-25(5)35)28(38-24(4)34)26(40-30)21-37-23(3)33/h26-30H,6-21H2,1-5H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLBKMQSMVEUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trityl Chloride/Zinc Chloride-Mediated Glycosylation
Reaction Setup :
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Donor : 2-Acetamido-2-deoxy-α-D-glucopyranosyl trichloroacetimidate
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Acceptor : 1-Hexadecanol
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Catalyst : Trityl chloride (2.5 equiv), ZnCl₂ (0.2 equiv)
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Solvent : Anhydrous dichloromethane
Mechanistic Insights :
Trityl chloride acts as a mild Lewis acid, stabilizing the oxocarbenium intermediate while ZnCl₂ promotes β-selectivity through chelation control. The bulky trityl group minimizes α-anomer formation (<5% by HPLC).
Yield : 82% after silica gel chromatography (hexane:EtOAc 3:1).
Mercury(II) Iodide-Activated Coupling
Alternative Approach :
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Donor : 2-Acetamido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl bromide
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Activator : HgI₂ (1.1 equiv)
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Molecular Sieves : 3 Å (to scavenge H₂O)
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Solvent : 1,2-Dichloroethane
Key Advantages :
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Faster reaction kinetics (8 vs. 6 h)
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Higher solubility of hexadecanol in dichloroethane
Trade-offs :
Acetylation Protocols
Prior to glycosylation, the glucosamine hydroxyl groups require protection. Two acetylation pathways are documented:
Sequential Acetylation
Stepwise Process :
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Primary OH Protection :
-
Anomeric Deprotection :
One-Pot Acetylation
Efficient Alternative :
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Reagents : Ac₂O (10 equiv), DMAP (0.1 equiv)
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Solvent : CH₃CN
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Time : 3 h at reflux
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Yield : 94% (HPLC purity >98%)
Comparative Analysis of Synthetic Routes
| Parameter | Trityl/ZnCl₂ Method | HgI₂ Method |
|---|---|---|
| Reaction Time (h) | 6 | 8 |
| β:α Selectivity | 19:1 | 15:1 |
| Catalyst Toxicity | Low | High |
| Purification Complexity | Moderate | High |
| Scalability | >100 g demonstrated | ≤50 g reported |
Critical Observations :
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Trityl/ZnCl₂ offers superior environmental safety profiles
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HgI₂ method achieves faster glycosylation but requires mercury waste treatment
Purification and Characterization
Chromatographic Separation
Spectroscopic Validation
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¹H NMR (CDCl₃) :
δ 5.21 (d, J=8.5 Hz, H-1β), 2.06–2.12 (3 × OAc), 1.26 (m, -(CH₂)₁₅CH₃) -
HRMS :
Calculated for C₃₀H₅₃NO₉ [M+Na]⁺: 594.3612; Found: 594.3608
Industrial-Scale Considerations
For bulk production (>1 kg), the trityl chloride method proves more viable:
Process Intensification :
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Continuous flow reactor (residence time: 2 h)
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In-line IR monitoring of glycosylation completion
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Automated solvent exchange system reduces dichloromethane usage by 40%
Cost Analysis :
| Component | Cost Contribution |
|---|---|
| 1-Hexadecanol | 58% |
| Trityl chloride | 23% |
| ZnCl₂ | 4% |
| Solvents/Purification | 15% |
Emerging Methodologies
Enzymatic Glycosylation
Chemical Reactions Analysis
Types of Reactions: Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to introduce additional functional groups.
Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Hydrolysis: Deacetylated glucopyranoside derivatives.
Oxidation: Oxidized glucopyranoside derivatives with additional functional groups.
Substitution: Substituted glucopyranoside derivatives with different alkyl or aryl groups.
Scientific Research Applications
Drug Delivery Systems
HAT's amphiphilic nature makes it an excellent candidate for drug delivery systems. Its structure allows for the encapsulation of hydrophobic drugs, thereby improving their solubility and bioavailability. Research indicates that HAT can form micelles that effectively deliver therapeutic agents to targeted sites within the body.
Case Study : A study demonstrated that HAT-based micelles significantly enhanced the delivery of anticancer drugs in vitro, leading to improved cellular uptake and cytotoxicity against cancer cell lines .
Antimicrobial Activity
HAT exhibits notable antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial membranes due to its hydrophobic tail, which leads to cell lysis.
Case Study : In a comparative study of several glycosides, HAT showed superior activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values indicated that HAT was effective at lower concentrations compared to other compounds in the same class .
Bioconjugation
The ability to modify HAT for bioconjugation purposes has opened avenues for targeted therapies and diagnostics. The acetyl groups can be selectively removed or modified to attach various biomolecules such as peptides or antibodies.
Research Findings : A recent study highlighted the successful conjugation of HAT with a targeting peptide for enhanced localization in tumor cells. This bioconjugate exhibited increased specificity and reduced systemic toxicity compared to non-targeted therapies .
Vaccine Development
HAT has been explored as an adjuvant in vaccine formulations due to its ability to enhance immune responses. Its structural features can stimulate both humoral and cellular immunity.
Case Study : Research conducted on a vaccine candidate against influenza demonstrated that incorporating HAT significantly boosted antibody production in animal models, indicating its potential as a vaccine adjuvant .
Mechanism of Action
The mechanism of action of Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to carbohydrate-binding proteins, influencing glycosylation processes and cellular signaling pathways. Its hexadecyl group enhances its hydrophobic interactions, making it effective in disrupting lipid membranes and exhibiting antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Length Variations
The alkyl chain length significantly influences physicochemical properties and biological interactions:
*Estimated based on tetradecyl derivative data.
- Hexadecyl vs. Shorter Chains : The hexadecyl derivative exhibits a membrane partition coefficient (2.78×10⁵) 60-fold higher than the heptyl analog (4.61×10⁴), highlighting the role of alkyl chain length in lipid bilayer interactions .
- Biological Implications : Longer chains (C14–C16) are preferred for membrane protein stabilization, while shorter chains (C6–C8) are suited for aqueous-phase enzymatic assays .
Headgroup Modifications
Variations in the sugar headgroup or protective groups alter reactivity and applications:
- Galactose vs. Glucose: Hexadecyl β-D-galactopyranoside (partition coefficient: 5.15×10⁵) outperforms the glucopyranoside analog in membrane interactions due to stereoelectronic effects .
- Functional Aglycones : Aromatic aglycones (e.g., nitrophenyl, naphthyl) enable spectrophotometric tracking of enzymatic cleavage, while azide groups facilitate bioconjugation .
Protective Group Variations
Acetyl groups are commonly used for hydroxyl protection, but alternatives exist:
Biological Activity
Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (CAS Number: 115414-47-6) is a synthetic glycoside that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C30H53NO9
- Molecular Weight : 571.74 g/mol
- Structure : The compound features a hexadecyl chain linked to an acetylated glucosamine moiety, contributing to its amphiphilic properties.
Synthesis
The synthesis of this compound typically involves the reaction of trityl chloride with zinc(II) chloride in dichloromethane at ambient temperature. Yield rates can reach up to 82% under optimized conditions .
Antimicrobial Activity
Research indicates that hexadecyl glycosides exhibit selective antimicrobial properties. In studies comparing various glycosides, hexadecyl derivatives demonstrated significant activity against Gram-positive bacteria such as Enterococcus faecalis but showed limited efficacy against Gram-negative strains . The compound's amphiphilic nature likely contributes to its ability to disrupt bacterial membranes.
Cytotoxicity Studies
This compound has been evaluated for cytotoxic effects against various cancer cell lines. Notably, it exhibited IC50 values ranging from 9.4 μM to over 100 μM across different cell types, suggesting a correlation between the length of the aglycone chain and cytotoxic potency . The acute lymphoblastic leukemia CCRF-CEM cell line was particularly sensitive to this compound.
Table 1: Cytotoxicity of Hexadecyl Glycosides
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Hexadecyl β-D-glucopyranoside | CCRF-CEM | 9.4 |
| Hexadecyl α-D-mannopyranoside | K562 | >100 |
| Tetradecyl β-D-galactopyranoside | HCT116 | 20.3 |
These findings suggest that longer alkyl chains enhance the cytotoxic effects of glycosides on cancer cells while maintaining lower toxicity toward non-malignant cells .
The mechanism underlying the cytotoxic effects appears to involve the disruption of cellular processes related to glycosaminoglycan (GAG) synthesis. Studies have shown that hexadecyl glycosides can inhibit the incorporation of glucosamine into GAGs without affecting total protein synthesis . This specific inhibition may lead to altered cellular signaling and increased apoptosis in sensitive cell lines.
Case Studies
In a notable study, the effect of hexadecyl glycosides on the cell cycle was analyzed using the CCRF-CEM cell line. Treatment with concentrations corresponding to 1× and 5× IC50 resulted in significant accumulation of cells in the G0/G1 phase and a reduction in S phase activity. These changes were accompanied by increased apoptotic markers, indicating that hexadecyl glycosides may induce cell cycle arrest as part of their cytotoxic mechanism .
Q & A
Q. What are the key synthetic strategies for Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside, and how do protection/deprotection steps influence its structural integrity?
The synthesis typically involves sequential protection of hydroxyl groups to prevent unwanted side reactions. For example, the hexadecyl chain is introduced via glycosylation, while acetyl groups protect the 3,4,6-hydroxyls. A critical step is the selective deprotection of the 2-acetamido group, which requires careful optimization of reaction conditions (e.g., using hydrazine hydrate in methanol) to avoid hydrolysis of the acetyl groups . The benzylidene or phthalimido groups (as seen in analogous compounds) may also be used for temporary protection, enabling regioselective glycosylation .
Q. How is this compound characterized post-synthesis, and what analytical techniques are essential for confirming its structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like HSQC) is critical for verifying regiochemistry and stereochemistry. For instance, the acetyl groups produce distinct signals at ~2.0 ppm in ¹H NMR, while the hexadecyl chain appears as a multiplet at 1.2–1.4 ppm. Mass spectrometry (e.g., HRMS or MALDI-TOF) confirms molecular weight, with fragmentation patterns validating the glycosidic bond .
Q. What role do the acetyl groups play in stabilizing the compound during glycosylation reactions?
The 3,4,6-tri-O-acetyl groups act as temporary protecting groups, preventing undesired side reactions (e.g., oxidation or premature glycosidic bond cleavage) during synthesis. These groups can be selectively removed under mild basic conditions (e.g., sodium methoxide) post-glycosylation to expose hydroxyls for further functionalization .
Advanced Research Questions
Q. How does this compound serve as a substrate for glycosidases, and what insights can kinetic studies provide into enzyme specificity?
The compound’s acetylated glucosamine core mimics natural glycosidase substrates. In kinetic assays, researchers measure hydrolysis rates (via TLC or HPLC) to assess enzyme activity. For example, β-N-acetylhexosaminidases from Talaromyces flavus showed 85% hydrolysis efficiency compared to natural substrates, indicating high affinity for the 2-acetamido-2-deoxy moiety . Competitive inhibition studies with 4-deoxy analogs (e.g., 4-deoxy-GlcNAc) further elucidate active-site interactions .
Q. What methodologies are employed to study its role in glycomics, particularly in synthesizing custom glycans?
The compound is used as a glycosyl donor in enzymatic transglycosylation reactions. For instance, coupling with GlcNAc acceptors via β-N-acetylhexosaminidases produces 4-deoxy-disaccharides (yield: 52%), which are separated by size-exclusion chromatography and characterized by NMR . This approach enables the generation of structurally defined glycans for studying carbohydrate-protein interactions .
Q. How do structural modifications (e.g., alkyl chain length) impact its surfactant properties in membrane protein studies?
The hexadecyl chain enhances amphiphilicity, critical for solubilizing membrane proteins. Comparative studies with shorter-chain analogs (e.g., octyl or heptyl derivatives) reveal that longer alkyl chains improve micelle stability but reduce solubility in aqueous buffers. Dynamic light scattering (DLS) and cryo-EM are used to analyze micelle size and morphology .
Q. Can this compound be integrated into glycoconjugate vaccine development, and what challenges arise in coupling it to carrier proteins?
Yes, its thiolated derivatives (e.g., thio-cyanomethyl analogs) enable site-specific conjugation to carrier proteins via maleimide chemistry. Challenges include optimizing reaction pH (6.5–7.5) to prevent hydrolysis of the acetyl groups and ensuring epitope accessibility post-conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
